molecular formula C3H5ClO B586482 Propanoyl-D5 Chloride CAS No. 352439-04-4

Propanoyl-D5 Chloride

Cat. No. B586482
M. Wt: 97.553
InChI Key: RZWZRACFZGVKFM-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoyl-D5 Chloride, also known as Propionyl Chloride, is an organic compound with the formula CH3CH2C(O)Cl . It is the acyl chloride derivative of propionic acid . It is a colorless, corrosive, volatile liquid . It is used as a reagent for organic synthesis .


Synthesis Analysis

Propanoyl Chloride is industrially produced by chlorination of propionic acid with phosgene . The reaction is as follows: CH3CH2CO2H + COCl2 → CH3CH2COCl + HCl + CO2 .


Molecular Structure Analysis

The molecular formula of Propanoyl-D5 Chloride is C3D5ClO . The average mass is 97.56 Da . The structure involves a carbon chain with a chlorine atom and an oxygen atom attached to the terminal carbon atom .


Chemical Reactions Analysis

Propanoyl Chloride undergoes the characteristic reactions of acyl chlorides . It can react with amines to produce an N-substituted amide through a nucleophilic addition/elimination mechanism . It can also react with water to form ethanoic acid and hydrogen chloride .


Physical And Chemical Properties Analysis

Propanoyl Chloride is a colorless, corrosive, volatile liquid . It has a molar mass of 92.52 g·mol−1 . It has a density of 1.0646 g/cm3 . Its melting point is −94 °C and its boiling point is 80 °C .

Scientific Research Applications

  • Surface Functionalization of SiO2 Films
    Propanoyl chloride is utilized in the functionalization of SiO2 surfaces, particularly in the formation of ester linkages with surface -SiOH groups. This reaction demonstrates temperature-dependent properties, contributing to the development of surface coatings and modifications in material science (Gasvoda et al., 2018).

  • Propionic Acid Recovery in Reactive Extraction Processes
    In the context of chemical engineering, propanoyl-related compounds like propionic acid are recovered from aqueous phases through reactive extraction methods. This process is essential in industries such as food, pharmaceutical, and chemical production (Keshav, Chand, & Wasewar, 2009).

  • Biosensor Technology
    Derivatives of propanoyl chloride, like 3-(3-(trichlorosilyl)propoxy)propanoyl chloride, are synthesized for the development of functionalizable monolayers on hydroxylated surfaces. These compounds are promising for biosensing applications due to their ability to modify with various nucleophilic functional groups (De La Franier, Jankowski, & Thompson, 2017).

  • Acid Catalysis in Chlorination Processes
    Propanoyl chloride and similar compounds are studied for their role in acid catalysis, particularly in the chlorination of propanoic acid. Understanding these reactions is vital in industrial chemistry, especially for the production of various chlorinated organic compounds (Salmi, Mäki-Arvela, Paatero, & Byggningsbacka, 2000).

  • Chemical Synthesis and Protection Strategies
    In organic chemistry, compounds like propargyloxycarbonyl chloride are used for protecting hydroxyl and amino functionalities in amino alcohols and aminophenols. This offers novel strategies for simultaneous protection of amine and alcohol groups in synthetic chemistry (Ramesh, Bhat, & Chandrasekaran, 2005).

  • Pyrolysis and Decomposition Studies
    The thermal decomposition of propanoyl chloride is a subject of study in laser pyrolysis research. These studies help in understanding the decomposition pathways of chlorinated organic compounds, which is crucial in environmental chemistry and waste management (Allen & Russell, 2004).

  • Synthesis of Biofuels and Polymers
    Propanoyl chloride derivatives are used in the production of acid chloride derivatives from biomass-derived aldehydes, which are valuable intermediates for creating biofuels and polymers. This contributes significantly to the field of green chemistry and renewable energy sources (Dutta, Wu, & Mascal, 2015).

Safety And Hazards

Propanoyl Chloride is highly flammable and toxic if inhaled . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

There have been efforts to schedule Propionyl Chloride as a DEA List 1 Chemical as it can be used to synthesize fentanyl . A study has also been conducted on the reaction mechanism of chlorination products through experimenting with propanoic acid .

properties

IUPAC Name

2,2,3,3,3-pentadeuteriopropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWZRACFZGVKFM-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoyl-D5 Chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanoyl-D5 Chloride
Reactant of Route 2
Reactant of Route 2
Propanoyl-D5 Chloride
Reactant of Route 3
Reactant of Route 3
Propanoyl-D5 Chloride
Reactant of Route 4
Propanoyl-D5 Chloride
Reactant of Route 5
Reactant of Route 5
Propanoyl-D5 Chloride
Reactant of Route 6
Reactant of Route 6
Propanoyl-D5 Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.